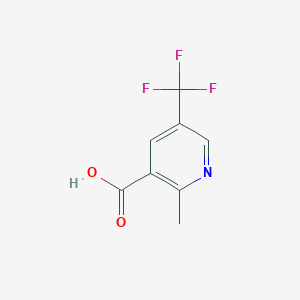

2-Methyl-5-(trifluoromethyl)nicotinic acid

Description

Properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-4-6(7(13)14)2-5(3-12-4)8(9,10)11/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAHYRKOZUHEGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211581-65-5 | |

| Record name | 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Methyl-5-(trifluoromethyl)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a trifluoromethyl group, which imparts unique chemical and biological properties. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its role as a precursor to nicotinamide coenzymes, which are critical for numerous metabolic processes. The compound interacts with various biochemical pathways, particularly those involving redox metabolism and NAD-dependent reactions. Its water-soluble nature facilitates its absorption and utilization in biological systems, affecting cellular metabolism positively by enhancing the efficiency of redox reactions and NAD-dependent pathways.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of nicotinic acid, including this compound, exhibit antimicrobial properties. A study demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

2. Antiviral Properties

The compound has also been investigated for its antiviral potential. Studies on related nicotinic acid derivatives have shown activity against HIV-1 replication, indicating that modifications in the structure can enhance efficacy against viral targets. The mechanism involves dual inhibition of viral replication processes, making it a promising candidate for further research in antiviral drug development .

3. Anti-inflammatory Effects

Nicotinic acid derivatives are known to exert anti-inflammatory effects through modulation of immune responses. This activity is particularly relevant in conditions characterized by chronic inflammation, where the compound may help restore homeostasis and reduce tissue damage .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its favorable absorption characteristics due to its water solubility. The compound's bioavailability can be influenced by environmental factors such as pH levels, which affect its solubility and overall efficacy in biological systems.

Case Studies

Recent studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : In vitro testing showed that at concentrations as low as 0.016 mM, related compounds inhibited the growth of resistant bacterial strains, suggesting that this class could enhance or restore the activity of existing antibiotics .

- HIV Replication Inhibition : Compounds based on the nicotinic scaffold demonstrated significant inhibition of HIV-1 replication in cell-based assays, with selectivity indices indicating low cytotoxicity while maintaining antiviral activity .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Antimicrobial Activity | Antiviral Activity | Notes |

|---|---|---|---|

| 2-Methyl-4-trifluoromethyl-nicotinic acid | Moderate | Low | Precursor for other derivatives |

| This compound | High | High | Enhanced properties due to trifluoromethyl group |

| 2-Methyl-6-trifluoromethyl-nicotinic acid | Low | Moderate | Less studied than other derivatives |

Comparison with Similar Compounds

2-Chloro-5-(trifluoromethyl)nicotinic Acid

- Molecular Formula: C₇H₃ClF₃NO₂

- Molecular Weight : 225.55 g/mol

- Substituents : Chloro (-Cl) at position 2; -CF₃ at position 5.

- Used as a synthetic intermediate in drug discovery .

5-(Trifluoromethyl)nicotinic Acid

- Molecular Formula: C₇H₄F₃NO₂

- Molecular Weight : 191.11 g/mol

- Substituents : -CF₃ at position 5.

- Properties : The absence of a substituent at position 2 increases polarity compared to chlorinated analogs. This compound serves as a building block for pharmaceuticals, leveraging the -CF₃ group’s lipophilicity to improve membrane permeability .

Methyl 2-Amino-5-(trifluoromethyl)nicotinate

- Molecular Formula : C₈H₇F₃N₂O₂

- Molecular Weight : 220.15 g/mol

- Substituents: Amino (-NH₂) at position 2; -CF₃ at position 5; methyl ester at the carboxylic acid group.

- Properties: The amino group facilitates hydrogen bonding, enhancing solubility in polar solvents. The ester moiety increases bioavailability, making it suitable as a prodrug precursor .

5-(4-Trifluoromethoxyphenyl)nicotinic Acid

- Molecular Formula: C₁₃H₈F₃NO₃

- Molecular Weight : 283.2 g/mol

- Substituents : -CF₃O-phenyl group at position 5.

- Properties : The bulky aryl group may sterically hinder interactions but enhances binding to hydrophobic targets. Predicted pKa of 2.04 suggests high acidity, favoring ionic interactions in biological systems .

2-Methyl-5-(trifluoromethyl)cinnamic Acid

- Molecular Formula : C₁₁H₉F₃O₂

- Molecular Weight : 230.19 g/mol

- Substituents : Methyl at position 2; -CF₃ at position 5 on a cinnamic acid backbone.

- The conjugated double bond in cinnamic acid may enhance UV absorption, useful in analytical applications .

Data Table: Key Properties of Analogs

| Compound | Molecular Formula | MW (g/mol) | Substituents (Position) | Key Properties/Applications |

|---|---|---|---|---|

| 2-Chloro-5-(trifluoromethyl)nicotinic acid | C₇H₃ClF₃NO₂ | 225.55 | Cl (2), -CF₃ (5) | High reactivity; drug intermediate |

| 5-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | 191.11 | -CF₃ (5) | Improved lipophilicity; API precursor |

| Methyl 2-amino-5-(trifluoromethyl)nicotinate | C₈H₇F₃N₂O₂ | 220.15 | NH₂ (2), -CF₃ (5), ester | Prodrug potential; enhanced solubility |

| 5-(4-Trifluoromethoxyphenyl)nicotinic acid | C₁₃H₈F₃NO₃ | 283.2 | -CF₃O-Ph (5) | Hydrophobic binding; high acidity |

| 2-Methyl-5-(trifluoromethyl)cinnamic acid | C₁₁H₉F₃O₂ | 230.19 | Me (2), -CF₃ (5) | UV activity; non-nicotinic analog |

Research Findings and Trends

- Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -CF₃) increase electrophilicity and metabolic stability .

- Applications: Pharmaceuticals: Chlorinated and amino-substituted derivatives are common in kinase inhibitor synthesis . Agrochemicals: Trifluoromethyl groups improve pesticide efficacy by resisting enzymatic degradation .

- Contradictions : The absence of direct data on 2-methyl-5-(trifluoromethyl)nicotinic acid necessitates extrapolation from analogs. For instance, its methyl group may reduce reactivity compared to chloro analogs but improve oral bioavailability.

Preparation Methods

Directed Lithiation of 2-(Trifluoromethyl)pyridine

A practical and efficient method involves lithiation of 2-(trifluoromethyl)pyridine using lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of 1,3-dimethyl-2-imidazolidinone (DMI) as a coordinating solvent. This step selectively lithiates the C-3 position of the pyridine ring adjacent to the trifluoromethyl substituent.

Carbon Dioxide Quench

The lithiated intermediate is then quenched with carbon dioxide, resulting in carboxylation at the lithiation site to afford 3-carboxylated 2-(trifluoromethyl)pyridine derivatives.

Subsequent Functionalization

Cyclization and Chlorination Route from Fluorinated Precursors

Cyclization of Ethyl 4,4,4-Trifluoroacetoacetate and Cyanoacetamide

Using ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide with potassium hydroxide as a catalyst, a cyclization reaction forms 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine.

Chlorination with Phosphorus Oxychloride

The hydroxyl groups are converted to chlorides by treatment with phosphorus oxychloride (POCl3), yielding 2,6-dichloro-3-cyano-4-trifluoromethylpyridine.

Catalytic Hydrogenolysis and Hydrolysis

Subsequent catalytic hydrogenolysis over Pd/C, followed by hydrolysis, or vice versa, affords 4-trifluoromethylnicotinic acid. This method is notable for its applicability to industrial-scale synthesis but requires careful control of reaction conditions such as temperature and atmosphere.

Alternative Synthetic Details and Conditions

Challenges and Industrial Considerations

- The lithiation/carboxylation method requires low temperatures and inert atmosphere to maintain selectivity and yield.

- Use of strong bases like sodium hydride at very low temperatures (-50°C) in some routes is difficult to scale industrially due to safety and control issues.

- The cyclization-chlorination-hydrogenolysis route is more amenable to scale-up but involves multiple purification steps.

- Catalysts such as Pd/C are essential for hydrogenolysis steps, requiring catalyst recovery and reuse strategies for cost efficiency.

Summary of Key Research Findings

- The lithiation and carboxylation approach offers regioselective functionalization allowing introduction of methyl and trifluoromethyl groups with high precision.

- Cyclization from trifluoroacetyl precursors provides an alternative synthetic pathway with potential for industrial application, though with more demanding reaction conditions.

- Palladium-catalyzed coupling reactions enable installation of amino or other substituents, expanding the utility of nicotinic acid derivatives.

- Detailed spectral and chromatographic analyses confirm the structure and purity of the final product in reported syntheses.

Q & A

Q. Basic

- NMR Spectroscopy : -NMR identifies the methyl group (δ ~2.5 ppm) and pyridine protons. -NMR confirms the trifluoromethyl group (δ ~-60 to -65 ppm) .

- Mass Spectrometry : High-resolution MS validates the molecular ion (e.g., [M+H]) and fragment patterns .

How can computational methods resolve ambiguities in spectroscopic data?

Q. Advanced

- DFT Calculations : Predict - and -NMR chemical shifts to deconvolute overlapping signals from the trifluoromethyl group and pyridine ring .

- 2D NMR : HSQC and HMBC correlate proton-carbon interactions, clarifying substituent positions .

What solvent systems are optimal for recrystallizing this compound?

Basic

Recrystallization is typically performed in ethanol/water or 2-propanol due to moderate solubility in polar aprotic solvents. Solubility data for analogous compounds (e.g., 5-(trifluoromethyl)nicotinic acid derivatives) suggest solubility in DMSO (~50 mg/mL) .

How can thermal instability during purification be mitigated?

Q. Advanced

- Low-temperature chromatography : Use silica gel columns at 2–8°C to minimize decomposition .

- Acid-stable resins : Employ reverse-phase C18 columns with 0.1% formic acid in mobile phases to enhance stability .

What safety protocols are essential for handling this compound?

Q. Basic

- Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy.

- Avoid prolonged exposure to light, as trifluoromethyl groups may degrade under UV .

How does the trifluoromethyl group influence the compound’s acidity?

Advanced

The electron-withdrawing trifluoromethyl group increases the carboxylic acid’s acidity (pKa ~2.5–3.0 vs. ~4.5 for unsubstituted nicotinic acid). Potentiometric titration in aqueous ethanol (50%) quantifies this effect .

What pharmacological applications are explored for structurally similar compounds?

Basic

Analogous compounds (e.g., 2-(arylamino)-6-(trifluoromethyl)nicotinic acids) show HIV-1 reverse transcriptase inhibition (IC < 1 μM) . This suggests potential antiviral or enzyme-targeting applications.

How should conflicting biological activity data be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.